molecular formula C14H18O4 B8339778 Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate

Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B8339778
M. Wt: 250.29 g/mol
InChI Key: MXBGZMJOSXOGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate: is an organic compound that features an epoxy group and a tert-butoxycarbonyl (Boc) protected phenoxy group. This compound is of interest in organic synthesis due to its unique structural features, which allow it to participate in various chemical reactions and serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of an epoxide with a phenol derivative that has been protected with a tert-butoxycarbonyl group. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors, which offer advantages in terms of scalability, efficiency, and safety. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to open the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can lead to a variety of substituted alcohols or ethers.

Scientific Research Applications

Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and phenols.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of the reactive epoxide group and the Boc-protected phenoxy group. The epoxide group can undergo ring-opening reactions with nucleophiles, while the Boc group can be removed under acidic conditions to reveal the free phenol, which can further participate in additional reactions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxy-3-phenoxypropane: Lacks the Boc protection on the phenoxy group, making it more reactive but less stable.

    1,2-Epoxy-3-[4-(methoxycarbonyl)phenoxy]propane: Features a methoxycarbonyl group instead of a Boc group, which affects its reactivity and stability.

    1,2-Epoxy-3-[4-(acetoxy)phenoxy]propane: Contains an acetoxy group, which provides different reactivity and protection compared to the Boc group.

Uniqueness

Tert-butyl 4-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of the Boc-protected phenoxy group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules where selective protection and deprotection steps are crucial.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 4-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(15)10-4-6-11(7-5-10)16-8-12-9-17-12/h4-7,12H,8-9H2,1-3H3

InChI Key

MXBGZMJOSXOGMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.